

3',4',5',3,5,6,7-Heptamethoxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

3',4',5',3,5,6,7
Heptamethoxyflavone

Cat. No.:

B3034417

Get Quote

An In-depth Technical Guide to 3',4',5',3,5,6,7-Heptamethoxyflavone

Disclaimer: Publicly available experimental data for **3',4',5',3,5,6,7-Heptamethoxyflavone** is limited. Much of the detailed biological and mechanistic data available is for structurally similar polymethoxyflavones (PMFs). This guide provides the known specifics for the target compound and utilizes data from a closely related hexamethoxyflavone, 3,5,6,7,3',4'-Hexamethoxyflavone, as a well-documented example to illustrate common signaling pathways and experimental methodologies relevant to this class of molecules.

Chemical Structure and Identification

3',4',5',3,5,6,7-Heptamethoxyflavone is a polymethoxylated flavone, a class of flavonoids characterized by multiple methoxy groups on the core flavone structure. These compounds are naturally found in citrus peels and are noted for their biological activities.

Chemical Structure:



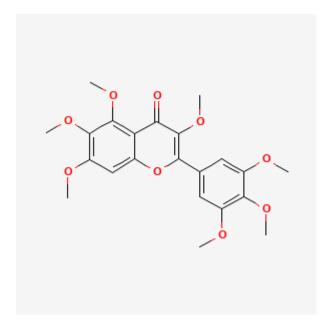


Image Source: PubChem CID 389001

IUPAC Name: 3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

CAS Number: 17245-30-6[2]

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this specific isomer is scarce in peer-reviewed literature. The following tables summarize available information and computed properties.

Table 2.1: Physicochemical Properties



Property	Value	Source
Molecular Formula	C22H24O9	PubChem[1]
Molecular Weight	432.42 g/mol	PubChem[1]
Appearance	Yellow crystals	ChemicalBook[2]
Melting Point	Data not available	-
Boiling Point	598.6±50.0 °C (Predicted)	-
Density	1.34±0.1 g/cm³ (Predicted)	-
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	ChemicalBook[2]

Table 2.2: Spectroscopic Data

Spectrum Type	Data	Source
¹ H-NMR	Experimental data not available in published literature.	-
¹³ C-NMR	Experimental data not available in published literature.	-
Mass Spectrometry	Experimental data not available in published literature.	-
Infrared (IR)	Experimental data not available in published literature.	-

Biological Activity and Signaling Pathways

While specific mechanistic studies on 3',4',5',3,5,6,7-Heptamethoxyflavone are limited, it is generally reported to possess antioxidant and anti-inflammatory properties through the



modulation of multiple signaling pathways.

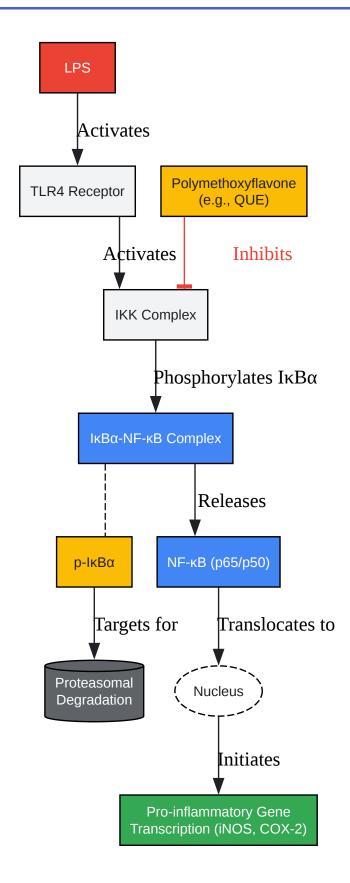
To illustrate the likely mechanism of action for this class of compounds, this section details the anti-inflammatory pathways modulated by the structurally similar 3,5,6,7,3',4'Hexamethoxyflavone (henceforth referred to as QUE in this section, as per the cited study) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4]

Studies on the related compound QUE show that it inhibits the phosphorylation of $I\kappa B\alpha$, thereby preventing NF- κB 's nuclear translocation and subsequent expression of inflammatory mediators like iNOS and COX-2.[3]





Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by a polymethoxyflavone.

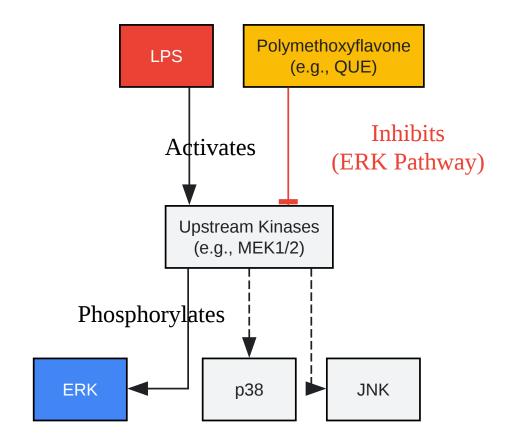


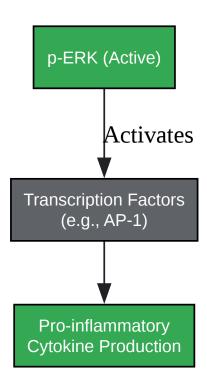
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway in regulating inflammation. It involves a series of protein kinases, including Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory cytokines.[3][5]

The related flavone, QUE, has been shown to selectively inhibit the phosphorylation of ERK in a dose-dependent manner in LPS-stimulated macrophages, without affecting p38 or JNK phosphorylation.[3] This suggests that the anti-inflammatory effects of some PMFs are mediated, at least in part, through the suppression of the ERK pathway.







Click to download full resolution via product page

Caption: Selective inhibition of the ERK branch of the MAPK pathway.



Key Experimental Protocols

The following protocols are adapted from methodologies used to study the anti-inflammatory effects of the related compound 3,5,6,7,3',4'-Hexamethoxyflavone (QUE) and are representative of assays used for this class of molecules.[3]

Cell Culture and Viability (MTT Assay)

This protocol assesses the cytotoxicity of the compound on a cell line.

- Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 μ M) dissolved in DMSO (final DMSO concentration < 0.1%) for 24 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
- Solubilization: Carefully remove the supernatant and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control
 cells.



Click to download full resolution via product page

Caption: General workflow for an MTT cell viability assay.



Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation status of key signaling proteins like $I\kappa B\alpha$ and ERK.

- Cell Seeding and Starvation: Seed RAW 264.7 cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4-6 hours.
- Pre-treatment: Pre-treat the cells with the desired concentrations of the test compound (e.g., 1, 10, 100 μM) for 2 hours.
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) for a short duration (e.g., 15-30 minutes) to induce protein phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-p-IκBα, anti-IκBα) and a loading control (e.g., anti-β-actin).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



- Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

3',4',5',3,5,6,7-Heptamethoxyflavone is a polymethoxyflavone with potential anti-inflammatory and antioxidant activities. While specific experimental data for this compound remains elusive in the broader scientific literature, studies on closely related PMFs provide a strong framework for understanding its likely biological effects and mechanisms of action. The inhibition of pro-inflammatory signaling cascades, particularly the NF-κB and MAPK/ERK pathways, appears to be a common characteristic of this class of molecules. Further research is required to specifically elucidate the physicochemical properties, spectroscopic profile, and detailed pharmacological activity of this particular heptamethoxyflavone isomer to fully assess its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,5,6,7,3',4',5'-Heptamethoxyflavone | C22H24O9 | CID 389001 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4',5',3,5,6,7-Heptamethoxyflavone | 17245-30-6 [chemicalbook.com]
- 3. Anti-inflammatory activity of 3,5,6,7,3',4'-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3,5,6,7,3',4'-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3',4',5',3,5,6,7-Heptamethoxyflavone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034417#3-4-5-3-5-6-7-heptamethoxyflavone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com